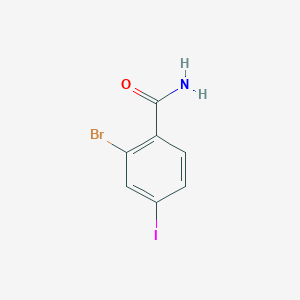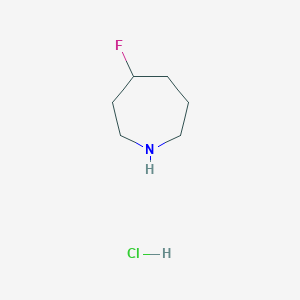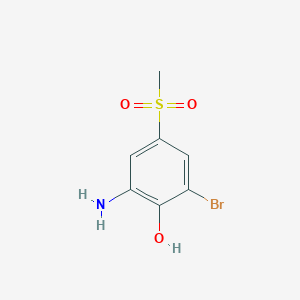
2,3-Dichloro-5-(difluoromethoxy)benzonitrile
Übersicht
Beschreibung
2,3-Dichloro-5-(difluoromethoxy)benzonitrile is a chemical compound known for its application as a pre-emergent herbicide. It belongs to the group of benzamide chemicals and is primarily used to control broadleaf and annual grass weeds in various crops such as corn, sunflowers, sorghum, and peanuts. This compound is also known by the name Diflufenican.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves several steps. One common method includes the reaction of 2,3-dichlorobenzonitrile with difluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states, although this is less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while hydrolysis can produce difluoromethoxybenzoic acid .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-(difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry as a herbicide to protect crops from weeds.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves inhibiting specific enzymes in plants that are crucial for their growth. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing the death of the targeted weeds. The molecular targets include enzymes involved in photosynthesis and cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,3-Dichloro-5-(difluoromethoxy)benzonitrile include:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another herbicide with similar applications but different chemical properties.
2,3-Dichloro-5-(trifluoromethoxy)benzonitrile: A closely related compound with slight variations in its chemical structure and reactivity.
Uniqueness
What sets this compound apart is its specific combination of chlorine and difluoromethoxy groups, which confer unique properties such as high efficacy in weed control and lower toxicity to non-target organisms. This makes it a preferred choice in agricultural applications.
Eigenschaften
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYYDDSOKMJZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)








![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)


